molecular formula C10H7Cl2N B1427143 2,4-Dichloro-7-methylquinoline CAS No. 102878-19-3

2,4-Dichloro-7-methylquinoline

Cat. No. B1427143
M. Wt: 212.07 g/mol
InChI Key: JGHBQTZHZQXVAM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-7-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of “2,4-Dichloro-7-methylquinoline” has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . An improved process has been described which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7-methylquinoline” consists of a benzene ring fused with a pyridine ring. The molecule has a dichloro substitution at the 2nd and 4th positions and a methyl group at the 7th position .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .

Scientific Research Applications

Anti-cancer Activity

2,4-Dichloro-7-methylquinoline has been evaluated for its potential anti-cancer properties. A study highlighted its synthesis and investigated its cytotoxic and apoptotic activity on the human oral squamous carcinoma (KB) cell line, suggesting potential as an anti-cancer agent (Somvanshi et al., 2008).

Spectroscopic and Computational Studies

Research has also delved into the spectroscopic characteristics and computational studies of hydroxyhaloquinolines and their derivatives, which include compounds related to 2,4-Dichloro-7-methylquinoline. These studies offer insights into the crystal structures and electronic properties, aiding in the understanding of their biological activities (Małecki et al., 2010).

Cyclization Reactions

The compound has also been a focus in studies exploring cyclization reactions to produce novel benzoquinolinones and other heterocyclic compounds, demonstrating the chemical versatility and potential for creating diverse pharmacologically active molecules (Ismail, 2006).

Antioxidant and Anti-diabetic Potential

Another area of research involves the synthesis of novel chloroquinoline derivatives, including those related to 2,4-Dichloro-7-methylquinoline, to evaluate their antioxidant activity and potential as anti-diabetic agents. These studies highlight the promising biological activities of chloroquinoline derivatives and their potential therapeutic applications (Murugavel et al., 2017).

Supramolecular Chemistry

The compound's derivatives have been used to study the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, contributing to the field of supramolecular chemistry and demonstrating the utility of 2,4-Dichloro-7-methylquinoline derivatives in forming complex structures (Ashmore et al., 2006).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,4-dichloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHBQTZHZQXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CH Rachel - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
Isomer ratios for the syntheses of 2,4-dichloroquinolines from meta-substituted and 3,4-disubstituted anilines are reported, a synthesis of 2,4-dibromoquinoline 1b is also described. The …
Number of citations: 0 pubs.rsc.org
R Hardman, MW Partridge - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… 2 : 4-Dichloro-7-methylquinoline was produced (6.4 g.) when the dihydroxymethylquinoline (5-5 g.) was boiled with phosphorus oxychloride (25 ml.) for 7 hr. and the mixture was …
Number of citations: 13 pubs.rsc.org
D Feng, C Xu, W Wang, H Zhan, C Ge… - The Journal of Organic …, 2023 - ACS Publications
A one-pot cascade chlorination/heterocyclization strategy has been developed for the synthesis of 2,4-dichloro-substituted quinolines from acylated anilines using triphosgene and …
Number of citations: 3 pubs.acs.org

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